Mcppc

Description

Mcppc, chemically identified as (3,5-dimethyl-1H-pyrazol-1-yl)(4-((3,4-dimethoxybenzoyl)amino)phenyl)methanone, is a heterocyclic organic compound developed as a corrosion inhibitor for mild steel in acidic environments, particularly in 15% hydrochloric acid (HCl) solutions . Recent studies (2022) highlight its application in oil and natural gas industries, where acidic conditions accelerate steel degradation. This compound functions by adsorbing onto the steel surface, forming a protective layer that mitigates electrochemical corrosion. Its efficacy has been quantified via weight loss and potentiodynamic polarization methods, demonstrating concentration-dependent inhibition behavior .

Properties

CAS No. |

92406-14-9 |

|---|---|

Molecular Formula |

C21H24N4O4 |

Molecular Weight |

396.4 g/mol |

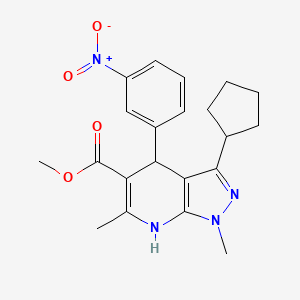

IUPAC Name |

methyl 3-cyclopentyl-1,6-dimethyl-4-(3-nitrophenyl)-4,7-dihydropyrazolo[3,4-b]pyridine-5-carboxylate |

InChI |

InChI=1S/C21H24N4O4/c1-12-16(21(26)29-3)17(14-9-6-10-15(11-14)25(27)28)18-19(13-7-4-5-8-13)23-24(2)20(18)22-12/h6,9-11,13,17,22H,4-5,7-8H2,1-3H3 |

InChI Key |

ALHKQDDIIXDSMQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C2=C(N1)N(N=C2C3CCCC3)C)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |

Canonical SMILES |

CC1=C(C(C2=C(N1)N(N=C2C3CCCC3)C)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC |

Synonyms |

8363-S MCPPC methyl 3-cyclopentyl-4,7-dihydro-1,6-dimethyl-4-(3-nitrophenyl)pyrazolo(3,4-b)pyridine-5-carboxylate |

Origin of Product |

United States |

Preparation Methods

The synthesis of Mcppc involves multiple steps. One common synthetic route includes the following steps:

Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the nitrophenyl group: This step typically involves a nitration reaction using nitric acid or a similar nitrating agent.

Esterification: The carboxylate group is introduced through an esterification reaction, often using methanol and a suitable acid catalyst.

Cyclopentyl group addition:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Mcppc undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents like sodium methoxide or other nucleophiles.

Scientific Research Applications

Mcppc has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of Mcppc involves its interaction with specific molecular targets. The nitrophenyl group is known to participate in electron transfer reactions, which can affect various biological pathways. The compound may also interact with enzymes or receptors, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Mcppc is most frequently compared to MMDPPM (structural details unspecified in available literature), another corrosion inhibitor tested under identical conditions. Key comparative findings include:

Table 1: Inhibition Efficiency and Properties of this compound vs. MMDPPM

| Parameter | This compound | MMDPPM |

|---|---|---|

| Inhibition Efficiency (25 ppm, 303 K) | 67.1% | 76.8% |

| Inhibition Efficiency (250 ppm, 303 K) | 92.0% | 95.9% |

| Inhibitor Type | Mixed-type | Mixed-type |

| Optimal Concentration | 250 ppm | 250 ppm |

| Temperature Stability | Effective at 303 K | Effective at 303 K |

Key Observations:

Concentration Dependency : Both compounds exhibit increased efficiency with higher concentrations. At 250 ppm, this compound achieves 92.0% inhibition, while MMDPPM reaches 95.9%, indicating marginally superior performance by MMDPPM .

Mechanistic Similarities: Electrochemical analyses classify both as mixed-type inhibitors, suppressing both anodic metal dissolution and cathodic hydrogen evolution reactions in 15% HCl .

Limitations in Comparative Analysis:

- Lack of structural data for MMDPPM restricts deeper mechanistic comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.